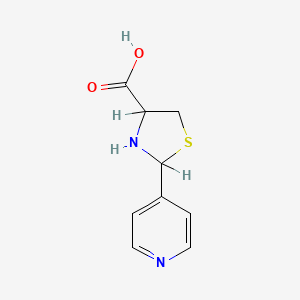

2-(4-Pyridyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965495 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-84-7 | |

| Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51226-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of L-Cysteine with 4-Pyridinecarboxaldehyde

The foundational synthesis involves the cyclocondensation of L-cysteine hydrochloride and 4-pyridinecarboxaldehyde in aqueous media. This one-pot reaction exploits the nucleophilic thiol and amine groups of L-cysteine to attack the aldehyde carbonyl, forming the thiazolidine ring. Key parameters include:

-

Temperature : 60–100°C

-

Reaction time : 24–72 hours

-

Molar ratio : 1:1 (L-cysteine hydrochloride to aldehyde)

-

Solvent : Water or aqueous methanol

The product, 2-(4-pyridyl)thiazolidine-4-carboxylic acid, precipitates upon cooling and is isolated via filtration. Yields typically range from 65% to 85%, depending on purity of starting materials and reaction control.

Table 1: Standard Condensation Reaction Parameters

| Parameter | Range/Value |

|---|---|

| Temperature | 60–100°C |

| Time | 24–72 hours |

| Solvent | Water |

| Molar Ratio (Cysteine:Aldehyde) | 1:1 |

| Yield | 65–85% |

Esterification and Hydrolysis for Enhanced Purification

To mitigate solubility challenges, intermediate esterification is employed:

-

Esterification : The crude carboxylic acid is refluxed with methanol and hydrochloric acid (HCl), forming methyl 2-(4-pyridyl)thiazolidine-4-carboxylate.

-

Hydrolysis : The ester is treated with aqueous NaOH (10% w/v) under reflux, followed by acidification with HCl to regenerate the carboxylic acid.

This two-step approach improves crystallinity and purity, albeit at the cost of additional processing time.

Table 2: Esterification-Hydrolysis Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Methanol, HCl, reflux, 1–2 hours | Methyl ester formation |

| Hydrolysis | 10% NaOH, reflux, 1 hour; HCl to pH 3 | High-purity carboxylic acid |

Industrial Production Methods

Scalable synthesis prioritizes cost-efficiency and green chemistry principles:

-

Catalyst Optimization : Transition metal catalysts (e.g., Cu(I) salts) accelerate ring closure, reducing reaction time to 12–24 hours.

-

Solvent-Free Systems : Microwave-assisted reactions in solvent-free conditions enhance energy efficiency and yield (up to 90%).

-

Continuous Flow Reactors : Automated systems minimize batch variability and improve throughput.

Reaction Optimization and Parameters

pH and Temperature Dependence

The reaction’s success is pH-sensitive, with optimal performance at pH 6–7 . Acidic conditions (pH < 5) protonate the pyridyl nitrogen, hindering aldehyde reactivity, while alkaline media (pH > 8) promote cysteine oxidation. Temperature modulates ring stability:

-

<60°C : Incomplete cyclization

-

60–80°C : Ideal for balance between rate and product stability

-

>80°C : Risk of thiazolidine ring degradation

Stereochemical Considerations

L-cysteine’s chirality dictates the (R)-configuration at the thiazolidine C4 position. Racemization is minimized by avoiding prolonged heating (>48 hours) and alkaline conditions.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Condensation | 65–85 | 90–95 | Moderate |

| Esterification-Hydrolysis | 75–90 | 98–99 | High |

| Industrial (Catalyzed) | 85–90 | 95–97 | High |

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

2-(4-Pyridyl)thiazolidine-4-carboxylic acid is primarily used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of drugs targeting metabolic diseases and conditions related to inflammation and oxidative stress. The compound's ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

1.2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in treating diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Analytical Chemistry Applications

2.1. High-Performance Liquid Chromatography (HPLC)

The compound has been utilized in analytical methods for quantifying plasma levels of related thiazolidine compounds and aminothiols. A study demonstrated the use of HPLC coupled with ultraviolet detection to analyze plasma samples for 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, highlighting its relevance in clinical diagnostics .

Table 1: HPLC Method for Analyzing Plasma Samples

| Component | Method Used | Detection Technique |

|---|---|---|

| 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid | HPLC | UV Detection |

| Cysteine | HPLC | UV Detection |

| Glutathione | HPLC | UV Detection |

Organic Synthesis Applications

3.1. Synthesis of Thiazolidine Derivatives

The compound serves as a precursor for synthesizing various thiazolidine derivatives, which have shown potential in pharmacological applications. These derivatives can be modified to enhance their biological activity or selectivity towards specific targets.

3.2. Reaction with Aminothiols

Recent studies have shown that this compound can react with naturally occurring aminothiols like cysteine, forming new thiazolidine derivatives that may exhibit improved therapeutic properties . This reaction pathway is significant for developing new drugs aimed at modulating thiol levels in biological systems.

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various thiazolidine derivatives synthesized from this compound. The results indicated that certain derivatives possess higher antioxidant capacities compared to standard antioxidants, suggesting their potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Case Study 2: Clinical Relevance in Plasma Analysis

Another research effort focused on the clinical relevance of measuring levels of thiazolidine compounds in human plasma, utilizing the aforementioned HPLC method . This study involved a small cohort and provided preliminary data indicating that these compounds could serve as biomarkers for specific metabolic conditions.

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable thiazolidine rings under physiological conditions, which may interact with enzymes and other biomolecules, leading to various biological effects . The presence of sulfur and nitrogen atoms in the structure enhances its reactivity and potential for forming stable complexes with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Synthesis Efficiency : Derivatives with aromatic substituents (e.g., adamantyl, biphenyl) exhibit moderate to high yields (35–73%), while polar substituents (e.g., polyhydroxyalkyl) require specialized conditions .

- Substituent Effects : Bulky groups (e.g., anthracenyl) may hinder bioavailability, whereas electron-withdrawing groups (e.g., pyridyl) enhance stability and target interaction .

Enzyme Inhibition

- Tyrosinase Inhibition : 2-(2,4-Dimethoxyphenyl)-T4C (66.47% inhibition) outperforms 2-(4-pyridyl)-T4C in mushroom tyrosinase assays, likely due to methoxy groups stabilizing enzyme-substrate interactions .

Toxicity Profiles

- Developmental Toxicity : Hydroxy-methoxyphenyl-T4C causes zebrafish malformations (e.g., bent spine) at 0.8 mM, suggesting substituent polarity influences toxicity . Pyridyl derivatives may exhibit lower toxicity due to reduced membrane permeability.

Molecular and Physicochemical Properties

Biological Activity

2-(4-Pyridyl)thiazolidine-4-carboxylic acid (also referred to as EVT-429149) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 198.25 g/mol. The compound features a thiazolidine ring substituted with a pyridine group and a carboxylic acid functional group, which are critical for its biological activity. The presence of chiral centers in the thiazolidine ring may lead to stereoisomerism, influencing its pharmacological properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Antiproliferative Activity : In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against melanoma and prostate cancer cell lines. For example, certain derivatives showed selectivity and growth inhibition against specific cancer cell lines, including B16-F1, A375, and WM-164 for melanoma, and DU 145, PC-3, LNCaP, and PPC-1 for prostate cancer .

- Apoptosis Induction : Cell cycle analysis revealed that treatment with specific derivatives increased the percentage of cancer cells undergoing apoptosis, indicating that these compounds may trigger programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has provided insights into how structural modifications can enhance biological activity:

- Substituents on the Thiazolidine Ring : Variations in the side chains attached to the thiazolidine ring significantly affect the antiproliferative potency. For instance, compounds with specific aromatic substitutions demonstrated enhanced selectivity against cancer cells compared to their unsubstituted counterparts .

- Comparison of Derivatives : In a study involving multiple derivatives, compound 3id exhibited the best selectivity against melanoma cell lines, while compounds 15b and 3ac were noted for their effectiveness against prostate cancer lines .

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

- Anticancer Activity : In a comprehensive screening by the U.S. National Cancer Institute (NCI), derivatives of thiazolidine-4-carboxylic acid demonstrated strong growth inhibition across various cancer cell types, with GI50 values ranging from (leukemia) to (colon cancer) .

- Multi-targeted Therapeutics : Research indicates that compounds related to thiazolidine structures may serve as multi-targeted agents for conditions like diabetic complications due to their ability to influence multiple biochemical pathways .

- Biochemical Pathways : Investigations into the biochemical properties have shown that these compounds can interact with key enzymes involved in metabolic pathways, suggesting potential roles in treating metabolic disorders .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

- Cancer Therapy : Its antiproliferative properties position it as a candidate for further development as an anticancer agent.

- Metabolic Disorders : The compound's ability to act on multiple targets could be beneficial in treating complex diseases such as diabetes by modulating relevant metabolic pathways.

Q & A

Q. What are the standard synthetic strategies for preparing 2-(4-pyridyl)thiazolidine-4-carboxylic acid derivatives?

A common approach involves Boc-protection/deprotection and carbodiimide-mediated coupling . For example, Boc-protected carboxylic acids are activated with EDCI/HOBt in dichloromethane, followed by amine coupling and TFA-mediated deprotection to yield target compounds. This method ensures controlled functionalization of the thiazolidine core while maintaining stereochemical integrity . Alternative routes may involve condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper .

Q. Which analytical techniques are critical for characterizing the structure of thiazolidine-4-carboxylic acid derivatives?

- Vibrational spectroscopy (e.g., IR) identifies functional groups like the thiazolidine ring and carboxylic acid moiety .

- NMR spectroscopy resolves stereochemistry and substitution patterns, particularly for distinguishing C-2 and C-4 configurations .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, essential for verifying synthetic products .

Q. How can researchers ensure purity and stability during synthesis?

- Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for purification .

- Monitor thiazolidine ring stability by avoiding prolonged exposure to acidic/basic conditions, which can induce ring-opening .

Advanced Research Questions

Q. What factors influence the stability of the thiazolidine ring in derivatives under varying reaction conditions?

The ring’s stability depends on:

- Substituent effects : Electron-withdrawing groups (e.g., pyridyl) enhance stability by reducing nucleophilic attack at the sulfur atom .

- pH : Acidic conditions protonate the nitrogen, increasing ring strain and susceptibility to hydrolysis .

- Temperature : High temperatures accelerate degradation; reactions should be conducted at ≤0°C for sensitive intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Modify the pyridyl or thiazolidine moieties (e.g., introducing acetyl or alkyl groups) and assess changes in activity .

- In silico docking : Predict binding interactions with target enzymes/receptors (e.g., antimicrobial targets) to prioritize derivatives for synthesis .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., benzoxazoles or imidazopyridines) to identify key functional groups .

Q. How should contradictory data in synthesis yields or biological activity be addressed?

- Replicate experiments : Ensure consistency in reaction conditions (e.g., solvent purity, catalyst loading) .

- Validate analytical data : Cross-check NMR/MS results with computational models (e.g., PubChem’s spectral libraries) .

- Review retracted methodologies : Avoid flawed protocols (e.g., unstable intermediates reported in retracted studies) by verifying against peer-reviewed synthetic routes .

Q. What methodological frameworks are recommended for evaluating biological activity in vitro and in vivo?

- In vitro assays : Use minimum inhibitory concentration (MIC) tests for antimicrobial activity or MTT assays for cytotoxicity screening .

- In vivo models : Administer derivatives in animal studies (e.g., murine models) with pharmacokinetic profiling to assess bioavailability and metabolite formation .

- Safety protocols : Follow MedChemExpress guidelines for handling bioactive compounds, including PPE and waste disposal practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.